

A Comparative Spectroscopic Data Analysis of 3-Hydroxycyclobutanecarboxylic Acid and Its Analogs

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Compound of Interest	
Compound Name:	3-Hydroxycyclobutanecarboxylic acid
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This guide provides a detailed comparative analysis of the spectroscopic data for **3-hydroxycyclobutanecarboxylic acid** against two key analogs: cyclobutanecarboxylic acid and 3-oxocyclobutanecarboxylic acid. Due to the limited availability of public experimental spectra for **3-hydroxycyclobutanecarboxylic acid**, this guide utilizes predicted data for the target compound and compares it with available experimental data for its analogs. This analysis is intended to aid in the characterization and identification of these cyclobutane derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data points for **3-hydroxycyclobutanecarboxylic acid** and its analogs.

Table 1: ^1H NMR Spectroscopic Data (Predicted and Experimental Chemical Shifts, δ [ppm])

Compound	H at C1 (CH-COOH)	H at C2 & C4 (CH ₂)	H at C3 (CH-X)	Carboxyl H (COOH)	Hydroxyl H (OH)
3- Hydroxycyclo butanecarbox ylic Acid (Predicted)					
Cyclobutanec arboxylic Acid (Experimental)	~2.9 - 3.2 (m)	~2.1 - 2.7 (m)	~4.1 - 4.4 (m)	~12.0 (s, br)	~3.0 - 5.0 (s, br)
	3.18 (quintet)	1.8 - 2.5 (m)	1.8 - 2.5 (m)	~11.0 - 12.0 (s, br)	-
3- Oxocyclobuta necarboxylic Acid (Experimental)	~3.2 - 3.4 (m)	~3.3 - 3.5 (m)	-	~10.8 (s, br)	-

m = multiplet, s = singlet, br = broad

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental Chemical Shifts, δ [ppm])

Compound	Carboxyl C (COOH)	C1 (CH-COOH)	C2 & C4 (CH ₂)	C3 (CH-X)
3-Hydroxycyclobutanecarboxylic Acid (Predicted)	~175 - 180	~40 - 45	~30 - 35	~65 - 70
Cyclobutanecarboxylic Acid (Experimental)	~182	~42	~25	~18
3-Oxocyclobutanecarboxylic Acid (Typical Range)	~170 - 180	~45 - 50	~50 - 55	~205 - 220 (C=O)

Table 3: Infrared (IR) Spectroscopy Data (Predicted and Experimental Absorption Frequencies, cm⁻¹)

Compound	O-H Stretch (Carboxylic Acid)	C-H Stretch (sp ³)	C=O Stretch (Carboxylic Acid)	C=O Stretch (Ketone)	O-H Bend / C-O Stretch
3- Hydroxycyclo butanecarbox ylic Acid (Predicted)	2500-3300 (broad)	2850-3000	1700-1725	-	1050-1250 (C-O), 950- 910 (O-H bend)
Cyclobutanec arboxylic Acid (Experimental)	2500-3300 (broad)	2850-3000	~1700	-	~1200-1300
3- Oxocyclobuta necarboxylic Acid (Typical Range)	2500-3300 (broad)	2850-3000	1700-1725	~1785	-

Table 4: Mass Spectrometry Data (Predicted and Experimental m/z Values)

Compound	Molecular Ion [M] ⁺	[M-OH] ⁺	[M-COOH] ⁺	Base Peak
3-Hydroxycyclobutanecarboxylic Acid (Predicted)	116	99	71	55
Cyclobutanecarboxylic Acid (Experimental)	100	83	55	55
3-Oxocyclobutanecarboxylic Acid (Experimental)	114	97	69	41

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).^[1]
- ^1H NMR Data Acquisition: Standard pulse programs are used to acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for organic molecules), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Data Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C ,

a larger number of scans and a longer acquisition time are generally necessary compared to ^1H NMR.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is employed for analysis.
- Sample Preparation (Solid Samples):
 - KBr Pellet Method: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Thin Film Method: The solid is dissolved in a volatile solvent, and a drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[3][4]
- Data Acquisition: The spectrum is typically recorded in the mid-infrared range, from 4000 cm^{-1} to 400 cm^{-1} , with a resolution of 4 cm^{-1} . A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded and automatically subtracted from the sample spectrum.

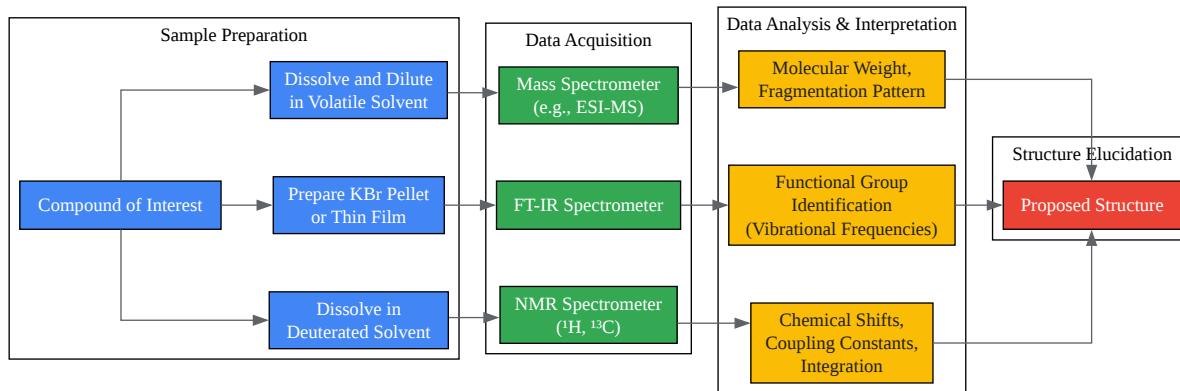
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.
- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low $\mu\text{g/mL}$ or ng/mL range. It is crucial that the final solution is free of any particulate matter.
- Data Acquisition (ESI-MS): The sample solution is introduced into the ESI source at a low flow rate ($\mu\text{L/min}$). A high voltage is applied to the tip of the capillary, generating a fine spray of charged droplets.[5][6][7] As the solvent evaporates, the charge density on the droplets

increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

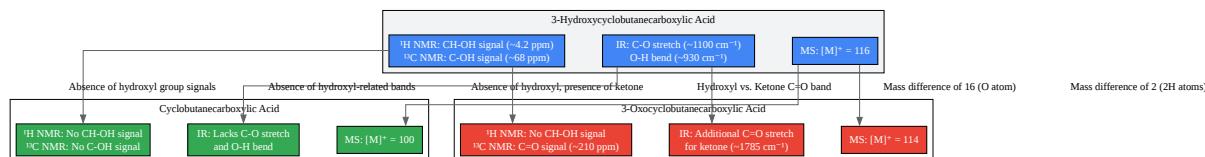
Workflow for Spectroscopic Data Analysis



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Caption: Workflow for spectroscopic data analysis of a small organic molecule.

Comparison of Key Spectroscopic Features



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Caption: Key spectroscopic differences between the target and analog compounds.

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